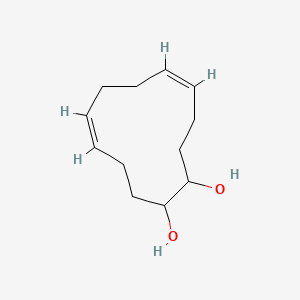
(1R*,2S*,5E,9Z)-5,9-Cyclododecadien-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Cyclododecadiene-1,2-diol is a chemical compound with the molecular formula C12H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecadiene ring. This compound is known for its unique structure, which includes a twelve-membered ring with two double bonds and two hydroxyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Cyclododecadiene-1,2-diol typically involves the epoxidation of 1,5,9-cyclododecatriene followed by hydrolysis. The epoxidation can be carried out using hydrogen peroxide as the oxidizing agent under phase-transfer catalysis conditions. The catalytic system often includes tungstic acid (H2WO4) and phosphoric acid (H3PO4) in the presence of a phase-transfer catalyst such as [CH3(CH2)7]3CH3N+HSO4−. The reaction is conducted at a temperature of around 50°C, and toluene is used as the solvent .
Industrial Production Methods
Industrial production methods for 5,9-Cyclododecadiene-1,2-diol involve large-scale synthesis using similar epoxidation and hydrolysis processes. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process is optimized for high yield and efficiency, with careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
5,9-Cyclododecadiene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as the oxidizing agent under phase-transfer catalysis conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Acidic or basic catalysts are used for substitution reactions involving the hydroxyl groups.
Major Products Formed
Epoxides: Formed through the oxidation of double bonds.
Saturated Diols: Resulting from the reduction of double bonds.
Ethers and Esters: Produced through substitution reactions involving the hydroxyl groups.
科学的研究の応用
5,9-Cyclododecadiene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings
作用機序
The mechanism of action of 5,9-Cyclododecadiene-1,2-diol involves its interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bonds in the cyclododecadiene ring can participate in addition reactions, leading to the formation of new chemical entities. These interactions are crucial for its applications in organic synthesis and material science .
類似化合物との比較
Similar Compounds
1,5,9-Cyclododecatriene: A precursor in the synthesis of 5,9-Cyclododecadiene-1,2-diol.
Cyclododecanol: A saturated alcohol derived from the reduction of 5,9-Cyclododecadiene-1,2-diol.
Cyclododecanone: An oxidized derivative used in the synthesis of polyamides and polyesters
Uniqueness
5,9-Cyclododecadiene-1,2-diol is unique due to its combination of a twelve-membered ring with two double bonds and two hydroxyl groups. This structure provides it with distinct chemical reactivity and versatility in various applications, making it a valuable compound in both research and industrial settings .
特性
CAS番号 |
5202-25-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
(5Z,9Z)-cyclododeca-5,9-diene-1,2-diol |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4- |
InChIキー |
BHYILZSOXKSYCF-GLIMQPGKSA-N |
異性体SMILES |
C1/C=C\CCC(C(CC/C=C\C1)O)O |
正規SMILES |
C1CC=CCCC(C(CCC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13368591.png)
![3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368603.png)
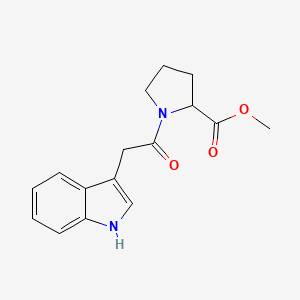
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)
![2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13368618.png)
![2-(2,4-dimethoxybenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13368628.png)
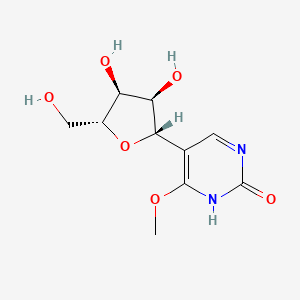
![3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368633.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13368640.png)
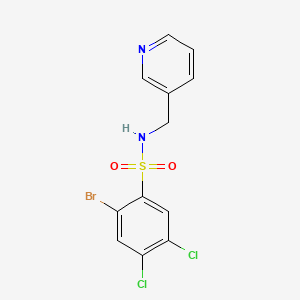
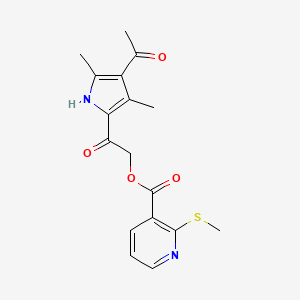
![3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368663.png)
![6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368664.png)
